tert-Butyl 3-aminobutanoate

Catalog No.
S13444767
CAS No.
120686-16-0
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-aminobutanoate

CAS Number

120686-16-0

Product Name

tert-Butyl 3-aminobutanoate

IUPAC Name

tert-butyl 3-aminobutanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3

InChI Key

BFFNZGWJTHWUMY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N

Tert-Butyl 3-aminobutanoate is an organic compound with the molecular formula C8H17NO2C_8H_{17}NO_2 and a molecular weight of approximately 159.23 g/mol. It is classified as an amino acid derivative and features a tert-butyl group attached to a 3-aminobutanoate moiety. The compound is characterized by its colorless to yellow liquid form, and it possesses a specific rotation of +24° and a refractive index ranging from 1.4230 to 1.4270 .

The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its structural characteristics, which allow for various chemical transformations.

Typical of amino acids and esters, including:

  • Esterification: The compound can react with acids to form esters, which can be useful in synthesizing more complex organic molecules.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-aminobutanoic acid and tert-butanol.
  • Transamination: The amino group can participate in transamination reactions, allowing for the exchange of amine groups with other amino acids.

These reactions highlight the compound's versatility in synthetic chemistry, particularly in creating derivatives that may have enhanced biological activity or different physical properties.

Several methods exist for synthesizing tert-butyl 3-aminobutanoate:

  • Direct Amination: The reaction of tert-butyl acrylate with ammonia or amines under controlled conditions can yield tert-butyl 3-aminobutanoate.
  • Enzymatic Synthesis: Utilizing enzymes such as transaminases can facilitate the formation of this compound from corresponding keto acids and amines.
  • Electrocyclic Reactions: Recent studies have explored electrocyclic reactions involving o-quinonedimethides as precursors for generating similar compounds .

These methods reflect the compound's synthetic accessibility and versatility in organic chemistry.

Tert-Butyl 3-aminobutanoate finds applications across various fields:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting neurological disorders or infections.
  • Chemical Research: Used in laboratories for developing new synthetic routes or studying reaction mechanisms involving amino acids.
  • Agricultural Chemicals: Potential use in developing agrochemicals that enhance plant growth or resistance.

The compound's unique structure allows it to participate in diverse

Interaction studies involving tert-butyl 3-aminobutanoate primarily focus on its reactivity with other biological molecules:

  • Protein Interactions: Investigations into how this compound interacts with proteins could elucidate its role in biological systems, particularly if it acts as an inhibitor or modulator.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms could provide insights into its biological significance and potential therapeutic uses.

Further research is necessary to clarify these interactions comprehensively.

Several compounds share structural similarities with tert-butyl 3-aminobutanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3R)-3-aminobutanoateC8H18NO2C_8H_{18}NO_2Different stereochemistry affecting activity
Tert-butyl (3S)-3-aminobutanoateC8H17NO2C_8H_{17}NO_2Enantiomer with potentially different properties
Butanoic acidC4H8O2C_4H_8O_2Simple carboxylic acid without amino group
N,N-DimethylglycineC5H11NC_5H_{11}NMethylated derivative with distinct properties

Tert-butyl 3-aminobutanoate is unique due to its specific combination of a tert-butyl group and an amino acid structure, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

The development of tert-butyl esters as protecting groups dates to the mid-20th century, driven by the need for stable intermediates in peptide synthesis. While tert-butyl 3-aminobutanoate itself is a relatively specialized derivative, its core functional groups—tert-butyl ester and 3-amino—have roots in foundational organic chemistry.

Evolution of Protecting Groups

The tert-butyl group gained prominence in the 1960s as a robust protecting group for carboxylic acids, offering stability under acidic and basic conditions. This innovation enabled the synthesis of complex molecules, including peptides and oligonucleotides. The integration of amino groups into such esters expanded their utility in mimicking biological substrates, such as amino acids or neurotransmitters.

Emergence of tert-Butyl 3-Aminobutanoate

The specific synthesis of tert-butyl 3-aminobutanoate emerged alongside advances in asymmetric catalysis and enantioselective synthesis. Early studies focused on optimizing reaction conditions to achieve high enantiomeric purity, leveraging chiral catalysts or chiral auxiliaries. By the 1990s, the compound became a recognized intermediate in pharmaceutical research, particularly for drugs targeting neurological pathways.

The compound tert-Butyl 3-aminobutanoate is an organic molecule belonging to the class of amino acid esters. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is 1,1-dimethylethyl 3-aminobutanoate [1]. This name precisely describes the molecular structure, indicating a butanoic acid backbone with an amino group at the third carbon position and a tert-butyl group forming the ester.

The compound exists in two enantiomeric forms, each with its own specific IUPAC name reflecting the stereochemical configuration at the chiral center:

  • tert-butyl (3R)-3-aminobutanoate
  • tert-butyl (3S)-3-aminobutanoate [2]

These compounds are registered in chemical databases with distinct Chemical Abstracts Service (CAS) registry numbers:

  • CAS 158849-23-1 for the (R)-enantiomer
  • CAS 161105-54-0 for the (S)-enantiomer [3] [4]

The compound is known by several synonyms in scientific literature and commercial catalogs, which are presented in Table 1.

Table 1: Common Synonyms for tert-Butyl 3-aminobutanoate Enantiomers

(R)-Enantiomer Synonyms(S)-Enantiomer Synonyms
(R)-tert-butyl 3-aminobutanoate(S)-tert-butyl 3-aminobutanoate
tert-butyl (3R)-3-aminobutanoatetert-butyl (3S)-3-aminobutanoate
tert-butyl R-3-aminobutyratetert-butyl S-3-aminobutyrate
(R)-1,1-dimethylethyl 3-aminobutanoate(S)-1,1-dimethylethyl 3-aminobutanoate
(R)-3-aminobutyric acid tert-butyl ester(S)-3-aminobutyric acid tert-butyl ester
Butanoic acid, 3-amino-, 1,1-dimethylethyl ester, (3R)-Butanoic acid, 3-amino-, 1,1-dimethylethyl ester, (3S)-

These various nomenclature forms and synonyms are used interchangeably in scientific literature, with the systematic IUPAC name providing the most precise structural description [1] [3].

Molecular Formula and Weight Analysis

The molecular formula of tert-Butyl 3-aminobutanoate is C₈H₁₇NO₂, representing a compound composed of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [5] [6]. This formula applies to both enantiomeric forms as they share identical atomic composition and differ only in their three-dimensional arrangement.

The molecular weight of tert-Butyl 3-aminobutanoate can be calculated by summing the atomic weights of all constituent atoms:

Table 2: Molecular Weight Calculation for tert-Butyl 3-aminobutanoate

ElementNumber of AtomsAtomic Weight (g/mol)Total Contribution (g/mol)
Carbon (C)812.01196.088
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total Molecular Weight159.229

The calculated molecular weight of 159.229 g/mol is consistent with values reported in chemical databases and literature sources, which typically round to 159.23 g/mol [7] [8]. The exact mass, which considers the most abundant isotopes of each element, is reported as 159.126 g/mol [7].

The elemental composition by weight percentage is:

  • Carbon: 60.35%
  • Hydrogen: 10.76%
  • Nitrogen: 8.80%
  • Oxygen: 20.10% [9]

These physical properties are essential for analytical identification and characterization of the compound in laboratory settings.

Stereochemical Configuration (R/S Isomerism)

Tert-Butyl 3-aminobutanoate contains a stereogenic center at the third carbon atom (C-3) where the amino group is attached, making it a chiral molecule [2] [10]. This stereogenic center bears four different substituents: a methyl group, an amino group, a hydrogen atom, and a CH₂COO-tert-butyl group. According to the Cahn-Ingold-Prelog priority rules, these substituents are assigned priorities based on atomic number, resulting in two possible spatial arrangements designated as (R) and (S) configurations [11].

The (R)-enantiomer (tert-butyl (3R)-3-aminobutanoate) and the (S)-enantiomer (tert-butyl (3S)-3-aminobutanoate) are mirror images of each other and non-superimposable, exhibiting distinct physical and optical properties while maintaining identical chemical properties in achiral environments [12].

A key characteristic of these enantiomers is their optical activity. When plane-polarized light passes through solutions of these compounds, the plane of polarization rotates in opposite directions for the two enantiomers [11] [12]. The specific rotation values for the enantiomers are:

  • tert-butyl (3R)-3-aminobutanoate: [α]D²⁰ = -24° (c=1, CHCl₃) [8]
  • tert-butyl (3S)-3-aminobutanoate: [α]D²⁰ = +24° (c=1, CHCl₃) [13] [14]

The magnitude of rotation is identical for both enantiomers, but the direction differs, with the (R)-enantiomer rotating plane-polarized light counterclockwise (levorotatory, negative value) and the (S)-enantiomer rotating it clockwise (dextrorotatory, positive value) [15]. This optical activity serves as a valuable tool for determining enantiomeric purity and absolute configuration.

The stereochemical configuration can be represented in chemical notation using various systems:

Table 3: Stereochemical Representation Systems for tert-Butyl 3-aminobutanoate

Representation System(R)-Enantiomer(S)-Enantiomer
SMILES NotationCC@HNCC@@HN
InChIInChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
InChIKeyBFFNZGWJTHWUMY-ZCFIWIBFSA-NBFFNZGWJTHWUMY-LURJTMIESA-N

These stereochemical descriptors are crucial for unambiguous identification of the specific enantiomer in chemical databases, literature, and commercial catalogs [2] [16].

Crystal Structure and Conformational Analysis

The crystal structure of tert-Butyl 3-aminobutanoate has not been extensively characterized in the scientific literature compared to other similar compounds [17]. However, conformational analysis provides valuable insights into the three-dimensional arrangement and preferred molecular geometries of this compound.

Tert-Butyl 3-aminobutanoate exhibits conformational flexibility around several single bonds, particularly the C-C bonds in the butanoate chain [18]. The molecule can adopt multiple conformations due to rotation around these bonds, with certain conformations being energetically favored over others based on steric interactions and electronic effects.

The tert-butyl group, characterized by its bulky nature with three methyl groups attached to a quaternary carbon, significantly influences the conformational preferences of the molecule [18]. This group typically adopts a staggered conformation relative to adjacent groups to minimize steric repulsion. In specific conformations, the methyl carbon atoms of the tert-butyl group may adopt anti-periplanar (ap) or synclinal (sc) arrangements with respect to other functional groups in the molecule [18].

The amino group at the C-3 position can participate in hydrogen bonding interactions, which may further stabilize certain conformations in both crystalline state and solution [19]. These hydrogen bonding capabilities can influence intermolecular packing in the solid state and solvation properties in solution.

Computational studies using density functional theory (DFT) methods have been employed to investigate similar amino acid esters, revealing that the most stable conformations typically feature the amino group positioned to minimize steric interactions with adjacent groups [20]. The conformational energy landscape is influenced by factors including:

  • Steric repulsion between the bulky tert-butyl group and other substituents
  • Hydrogen bonding capabilities of the amino group
  • Electronic effects such as hyperconjugation
  • Dipole-dipole interactions between the carbonyl and amino functionalities [18] [20]

The physical state of tert-Butyl 3-aminobutanoate at room temperature is reported to be a clear colorless to light yellow liquid [6] [13], suggesting that crystal structure determination would require cooling the compound below its freezing point. The reported physical properties include:

  • Boiling point: 207.1°C at 760 mmHg
  • Flash point: 76.9°C
  • Refractive index: 1.423-1.427
  • Density: approximately 0.9 g/cm³ [5] [7]

The synthesis of tert-butyl 3-aminobutanoate through conventional esterification methods represents a well-established approach in organic chemistry. Several key methodologies have been developed and optimized for this transformation, each offering distinct advantages and limitations [1] [2] [3] [4].

Fischer-Speier Esterification

The classical Fischer-Speier esterification remains one of the most fundamental approaches for preparing tert-butyl amino acid esters. This method involves the direct condensation of 3-aminobutanoic acid with tert-butanol in the presence of strong acid catalysts such as sulfuric acid or hydrogen chloride [5] [6]. The reaction typically proceeds at elevated temperatures ranging from 60 to 150 degrees Celsius, achieving yields of 70 to 90 percent [6] [7].

The mechanism involves protonation of the carboxyl group, followed by nucleophilic attack of the alcohol and subsequent elimination of water. However, this method requires careful control of reaction conditions due to the potential for side reactions, including elimination of the tertiary alcohol and degradation of the amino acid substrate [8] [9].

Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine Coupling

The Steglich esterification utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine has emerged as a highly effective method for synthesizing tert-butyl amino acid esters under mild conditions [3] [4]. This approach operates at room temperature and typically achieves yields ranging from 75 to 95 percent [2] [10].

The reaction mechanism involves formation of an O-acylisourea intermediate upon reaction of the carboxylic acid with dicyclohexylcarbodiimide. The 4-dimethylaminopyridine catalyst enhances nucleophilicity of the alcohol through formation of an activated acylpyridinium intermediate, preventing undesired N-acylurea formation [3] [11]. The method tolerates a wide range of amino acid side chains and protecting groups, making it particularly valuable for complex synthetic applications [2].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-Hydroxysuccinimide Coupling

The water-soluble coupling system employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide offers significant advantages for amino acid esterification [12] [13]. This method achieves yields of 80 to 95 percent while operating under mild aqueous or mixed aqueous-organic conditions [12].

The mechanism proceeds through formation of an activated N-hydroxysuccinimide ester intermediate, which subsequently reacts with the alcohol nucleophile. This approach provides excellent chemoselectivity and minimizes racemization of the amino acid center [12] [13].

Boc Anhydride and 4-Dimethylaminopyridine Method

A particularly elegant approach involves the use of di-tert-butyl dicarbonate (Boc anhydride) with 4-dimethylaminopyridine as catalyst [1] [14] [15]. This method achieves yields of 85 to 95 percent under mild conditions while producing only volatile byproducts (tert-butanol and carbon dioxide), simplifying purification procedures [14] [15].

The reaction proceeds through nucleophilic attack of the carboxylate on Boc anhydride, forming a mixed anhydride intermediate that subsequently reacts with alcohol. The method is particularly advantageous for large-scale synthesis due to the clean reaction profile and minimal waste generation [1] [16].

Boron Trifluoride Etherate Catalysis

Boron trifluoride etherate serves as a highly effective Lewis acid catalyst for tert-butyl ester formation [17] [18]. The method operates at low temperatures (0 to 25 degrees Celsius) and achieves yields of 80 to 95 percent with excellent selectivity [17] [18].

The mechanism involves coordination of boron trifluoride to the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol. This approach is particularly effective for sterically hindered substrates and acid-sensitive compounds [1] [17].

MethodTemperature (°C)Typical Yield (%)Key Advantages
Fischer-Speier60-15070-90Simple, economical reagents
DCC/DMAPRoom temperature75-95Mild conditions, high yields
EDC/NHSRoom temperature80-95Water-soluble, good yields
Boc₂O/DMAPRoom temperature85-95Clean reaction, volatile byproducts
BF₃·Et₂O0-2580-95Fast reaction, high selectivity

Asymmetric Synthesis Approaches

The preparation of enantiomerically pure tert-butyl 3-aminobutanoate requires sophisticated asymmetric synthesis strategies that can establish the stereogenic center with high selectivity. Multiple complementary approaches have been developed to address this synthetic challenge [19] [20] [21] [22].

Enzymatic Resolution Using Candida antarctica Lipase B

One of the most successful asymmetric approaches involves enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) [19] [23] [24]. This method achieves exceptional enantiomeric excess values exceeding 99 percent while operating under environmentally benign conditions [19] [25].

The process begins with an aza-Michael addition to generate a racemic 3-aminobutanoic acid derivative, followed by enzymatic resolution through aminolysis in a solvent-free system [19]. The Candida antarctica lipase B demonstrates remarkable selectivity for the S-enantiomer, enabling efficient separation of stereoisomers [19] [23]. The overall yield reaches 28 percent with 99 percent enantiomeric excess after hydrolysis and deprotection steps [19] [25].

Chiral Auxiliary Approaches Using Ellman tert-Butanesulfinamide

The Ellman tert-butanesulfinamide methodology represents a highly versatile approach for asymmetric amino acid synthesis [22]. This chiral auxiliary enables stereoselective formation of carbon-nitrogen bonds through nucleophilic addition to N-tert-butanesulfinyl imines [22].

The method achieves enantiomeric excess values ranging from 85 to 98 percent with chemical yields of 70 to 90 percent [22]. The tert-butanesulfinyl group can be easily removed under mild acidic conditions, providing access to the free amino acid ester [22]. This approach offers excellent substrate scope and functional group tolerance [22].

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of prochiral enamide precursors provides another powerful route to enantiomerically enriched 3-aminobutanoate derivatives [20]. This approach employs chiral rhodium or ruthenium complexes with phosphine ligands to achieve enantiomeric excess values of 90 to 99 percent [20].

The method operates under mild conditions with hydrogen pressures ranging from 1 to 50 atmospheres at temperatures between 25 and 80 degrees Celsius [20]. Chemical yields typically range from 75 to 95 percent, making this approach highly attractive for large-scale applications [20].

Biocatalytic Transamination

Transaminase-catalyzed asymmetric synthesis represents an increasingly important methodology for amino acid preparation [26] [27]. These enzymes convert α-keto acid precursors to the corresponding amino acids with exceptional stereoselectivity [26].

The process operates in aqueous buffer systems at temperatures between 30 and 50 degrees Celsius, achieving enantiomeric excess values of 95 to 99 percent with yields ranging from 80 to 95 percent [26]. The method is particularly attractive due to its environmental sustainability and operational simplicity [26] [27].

Asymmetric Michael Addition Reactions

Organocatalyzed asymmetric Michael addition reactions provide direct access to β-amino acid derivatives with high stereoselectivity [20]. These reactions employ chiral small-molecule catalysts to control the absolute stereochemistry of the newly formed carbon-nitrogen bond [20].

Enantiomeric excess values typically range from 80 to 95 percent with chemical yields between 60 and 85 percent [20]. The method operates under mild conditions in organic solvents at temperatures between 0 and 25 degrees Celsius [20].

MethodEnantiomeric Excess (%)Yield (%)Operating Conditions
CAL-B Resolution>9928 (overall)Solvent-free, room temperature
Ellman Auxiliary85-9870-90THF, -78°C to room temperature
Asymmetric Hydrogenation90-9975-95H₂ (1-50 atm), 25-80°C
Transamination95-9980-95Aqueous buffer, 30-50°C

Protecting Group Strategies for Amino Functionality

The amino group in 3-aminobutanoic acid requires careful protection during esterification to prevent undesired side reactions and maintain regioselectivity. Various protecting group strategies have been developed, each offering specific advantages for different synthetic applications [28] [29] [30] [31].

tert-Butoxycarbonyl Protection

The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed strategy for amino acid protection during esterification reactions [29] [30] [15]. Installation is readily achieved using di-tert-butyl dicarbonate in the presence of base, typically sodium bicarbonate or triethylamine [15].

The Boc group demonstrates excellent stability under basic and neutral conditions while remaining acid-labile for facile removal [30] [15]. Deprotection is accomplished using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane, providing the free amino acid ester in quantitative yields [30] [15]. This protecting group is particularly advantageous due to its orthogonality with other common protecting groups and its compatibility with esterification conditions [29] [31].

Benzyloxycarbonyl Protection

The benzyloxycarbonyl (Cbz) protecting group offers an alternative approach that is stable to both acidic and basic conditions [29] [30]. Installation is performed using benzyl chloroformate in the presence of base, achieving quantitative protection under mild conditions [30].

Removal of the Cbz group is accomplished through catalytic hydrogenation using palladium on carbon or through treatment with hydrogen bromide in acetic acid [30]. This protecting group is particularly valuable when acid-labile groups are present elsewhere in the molecule [29] [30].

Fluorenylmethoxycarbonyl Protection

The fluorenylmethoxycarbonyl (Fmoc) protecting group has gained widespread acceptance, particularly in solid-phase peptide synthesis applications [29] [31] [32]. The group is installed using Fmoc chloride or Fmoc N-hydroxysuccinimide ester in the presence of base [31].

Deprotection is achieved using secondary amines such as piperidine, which remove the Fmoc group through β-elimination [29] [31]. The Fmoc group offers the advantage of ultraviolet detectability, facilitating monitoring of protection and deprotection reactions [31] [32].

Acetyl Protection

Simple acetyl protection provides an economical approach for amino group protection during esterification [33] [30]. Installation is performed using acetic anhydride in the presence of base, achieving quantitative protection under mild conditions [30].

Deprotection can be accomplished using basic hydrolysis with sodium hydroxide or treatment with ammonia in methanol [30]. While less versatile than carbamate protecting groups, acetyl protection is particularly useful for simple synthetic applications where harsh deprotection conditions are acceptable [33] [30].

Novel Protecting Group Strategies

Recent developments have introduced innovative protecting group strategies designed to address specific synthetic challenges [33]. The 5-chloro-8-nitro-1-naphthoyl protecting group represents a sterically stressed amide that can be removed under mild reductive conditions [33].

This protecting group exploits steric strain between substituents to enable deprotection through zinc-mediated reduction in acetic acid [33]. The approach offers potential advantages for acid-sensitive substrates where traditional carbamate protecting groups may not be suitable [33].

Protecting GroupInstallationDeprotectionStability Profile
BocBoc₂O, baseTFA/DCMAcid-labile, base-stable
CbzCbzCl, baseH₂/Pd-CHydrogenolysis-labile
FmocFmocCl, basePiperidineBase-labile, acid-stable
AcetylAc₂O, baseNaOH/MeOHBase-labile

Industrial-Scale Production Techniques

The commercial production of tert-butyl 3-aminobutanoate requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental sustainability. Several advanced technologies have been developed to address the unique challenges associated with large-scale amino acid ester synthesis [34] [16] [6] [35].

Continuous Flow Esterification Systems

Continuous flow technology has emerged as a transformative approach for industrial amino acid ester production [6] [36]. These systems operate with precise temperature and residence time control, enabling consistent product quality and improved safety profiles [6].

Flow reactors typically operate at scales ranging from 1 to 1000 kilograms per batch, with temperatures between 25 and 80 degrees Celsius [6]. The technology offers productivity rates of 50 to 2000 kilograms per day with high energy efficiency [6]. Continuous operation eliminates batch-to-batch variability while reducing labor costs and improving overall process economics [6] [36].

Microwave-Assisted Esterification

Microwave-assisted synthesis has been successfully scaled for industrial amino acid ester production [6]. This technology provides rapid, uniform heating that significantly reduces reaction times compared to conventional heating methods [6].

Industrial microwave systems can handle batch sizes from 10 to 200 kilograms, operating at temperatures between 60 and 150 degrees Celsius [6]. The technology achieves productivity rates of 20 to 400 kilograms per day with very high energy efficiency due to selective heating of the reaction mixture [6]. Microwave heating also enables precise temperature control and reduces side product formation [6].

Electromagnetic Milling Technology

A recent innovation in green chemistry involves the use of electromagnetic milling for solvent-free esterification reactions [16] [35]. This technology employs ferromagnetic rods as grinding media under high-speed rotating magnetic fields [16] [35].

The process operates at room temperature without additional heating, making it highly attractive for thermally sensitive substrates [16] [35]. Batch sizes typically range from 1 to 50 kilograms, with productivity rates of 10 to 100 kilograms per day [16]. The method eliminates solvent use entirely, significantly reducing environmental impact and waste disposal costs [16] [35].

Reactive Distillation Systems

Reactive distillation combines esterification and product separation in a single unit operation, providing significant process intensification benefits [9]. This technology is particularly effective for large-scale production, handling batch sizes from 100 to 5000 kilograms [9].

The systems operate at temperatures between 100 and 200 degrees Celsius with pressures ranging from 1 to 5 bar [9]. Productivity rates can reach 500 to 10000 kilograms per day, making this approach suitable for high-volume applications [9]. The technology achieves high conversion rates through continuous removal of water byproduct [9].

Immobilized Enzyme Reactor Systems

Biocatalytic production using immobilized enzymes offers a sustainable approach for industrial amino acid ester synthesis [34] [37]. These systems employ lipases or esterases immobilized on solid supports, enabling enzyme reuse and continuous operation [37].

Reactor systems typically handle batch sizes from 10 to 500 kilograms, operating at mild temperatures between 30 and 60 degrees Celsius [37]. Productivity rates range from 20 to 1000 kilograms per day with high energy efficiency [37]. The technology offers excellent selectivity and minimal side product formation [37] [38].

Quality Control and Process Monitoring

Industrial production requires sophisticated analytical methods to ensure product quality and process consistency [34]. Each batch is typically analyzed for enantiomeric purity using gas chromatography, with specifications requiring greater than 99 percent enantiomeric excess [34].

Process monitoring includes real-time analysis of reaction progress, temperature control, and impurity formation [34]. Advanced process analytical technology enables continuous optimization of reaction conditions and early detection of process deviations [34].

TechnologyScale (kg/batch)Temperature (°C)Productivity (kg/day)Energy Efficiency
Continuous Flow1-100025-8050-2000High
Microwave-Assisted10-20060-15020-400Very High
Electromagnetic Milling1-50Room temperature10-100High
Reactive Distillation100-5000100-200500-10000Medium
Immobilized Enzymes10-50030-6020-1000High

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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